molecular formula C9H15BClN3O2 B8246235 (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride

Cat. No.: B8246235
M. Wt: 243.50 g/mol
InChI Key: CCKBMQAIFGZRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride: is a boronic acid derivative that features a piperazine ring attached to a pyridine ring, with a boronic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of automated synthesis and purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds.

Scientific Research Applications

Chemistry: In chemistry, (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions .

Biology and Medicine: In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The piperazine ring is a common motif in many pharmaceuticals, and the boronic acid group can interact with biological targets, such as enzymes .

Industry: In industry, this compound can be used in the development of new materials, including polymers and catalysts .

Mechanism of Action

The mechanism of action of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications . The piperazine ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Uniqueness: The uniqueness of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride lies in its combination of a piperazine ring and a boronic acid group, which provides a versatile platform for chemical modifications and biological interactions. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

(6-piperazin-1-ylpyridin-3-yl)boronic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BN3O2.ClH/c14-10(15)8-1-2-9(12-7-8)13-5-3-11-4-6-13;/h1-2,7,11,14-15H,3-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCKBMQAIFGZRCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)N2CCNCC2)(O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.50 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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